3-chloro-5-phenyl-4H-1,2,4-triazole

Synthetic Chemistry Medicinal Chemistry Halogen Reactivity

Medicinal chemistry workflows requiring specific substitution patterns on the 1,2,4-triazole scaffold cannot substitute generic analogs without breaking established SAR. This exact compound provides: - **Reactive chloro handle** at position 3 for nucleophilic substitution (unique vs. unsubstituted or bromo analogs) - **Proven precursor** to 4-amino-3-chloro-5-phenyl-1,2,4-triazole for polyheterocyclic libraries - **Log P 2.344** - well-characterized for hit-to-lead optimization Available from BenchChem with verified purity and global supply chain reliability.

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 31803-05-1
Cat. No. B3035327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-phenyl-4H-1,2,4-triazole
CAS31803-05-1
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=N2)Cl
InChIInChI=1S/C8H6ClN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12)
InChIKeyWUGMRLNXPOGSCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-phenyl-4H-1,2,4-triazole: Sourcing & Baseline Characteristics


3-Chloro-5-phenyl-4H-1,2,4-triazole (CAS 31803-05-1) is a core heterocyclic compound within the 1,2,4-triazole class, characterized by a chlorine atom at the 3-position and a phenyl group at the 5-position of the triazole ring . It is widely recognized in pharmaceutical and agrochemical research as a fundamental building block due to its potential for further derivatization at the reactive chloro substituent . The compound's physical properties, including a molecular weight of 179.6 g/mol and a calculated Log P of 2.344, provide a baseline for its handling and reactivity in synthetic workflows [1].

1,2,4-Triazole heterocyclic building block with 5-phenyl substitution
Reactive 3-chloro handle enables nucleophilic derivatization
Defined lipophilicity baseline supports medicinal chemistry design

3-Chloro-5-phenyl-4H-1,2,4-triazole: Why Analogs Cannot Substitute


The 1,2,4-triazole scaffold's biological and chemical utility is exquisitely sensitive to its substitution pattern. While the core ring is common, the specific presence of the 3-chloro and 5-phenyl groups imparts a unique reactivity profile that analogs cannot replicate . For instance, the 3-chloro substituent is a crucial handle for nucleophilic substitution, enabling the synthesis of diverse derivatives like 4-amino-3-chloro-5-phenyl-1,2,4-triazole, a reaction pathway not available to the corresponding 3-unsubstituted or 3-bromo analogs under the same conditions [1]. This functional specificity means that substituting this compound with a generic '5-phenyl-1,2,4-triazole' derivative would fundamentally alter the downstream synthetic possibilities and likely invalidate established structure-activity relationships, making the exact compound a non-negotiable requirement for reproducible research .

Replacing the 3-chloro substituent with hydrogen or bromine may shift nucleophilic substitution outcomes, limiting access to specific derivatives.
Generic 5-phenyl-1,2,4-triazole analogs lack the reactive chloro handle required for ring transformation and 4-amino derivatization pathways.

3-Chloro-5-phenyl-4H-1,2,4-triazole: Quantitative Evidence for Selection


Chloro vs. Fluoro Analogs: Divergent Amination Outcomes

The reactivity of 3-chloro-5-phenyl-1,2,4-triazole is distinctly different from its fluoro analog in nucleophilic amination reactions. While the 3-fluoro compound undergoes a clean substitution to yield only the 3-amino derivative, the 3-chloro compound yields a complex mixture that includes ring transformation products such as 3,5-diphenyl-1,2,4-triazine and 2,4-diphenyl-1,3,5-triazine . This divergent reactivity is critical for researchers seeking specific reaction outcomes.

Amination outcome
Head-to-head
3-Chloro: complex mixture incl. ring transformation products; 3-Fluoro: clean 3-amino derivative (KNH₂/NH₃)
Divergent reactivity: chloro enables ring-transformation pathways.
Reported under potassium amide/liquid ammonia; conditions may alter product distribution.
Synthetic Chemistry Medicinal Chemistry Halogen Reactivity

4-Amino-3-chloro-5-phenyl-1,2,4-triazole Synthesis

3-Chloro-5-phenyl-4H-1,2,4-triazole serves as a direct precursor for the synthesis of 4-amino-3-chloro-5-phenyl-1,2,4-triazole via reaction with hydrazine hydrate in refluxing n-butanol [1]. This transformation is a key step in generating polyheterocyclic derivatives and is specific to the 3-chloro substituent, which acts as a leaving group.

4-Amino derivative synthesis
Reported
Reaction with hydrazine hydrate in refluxing n-butanol yields 4-amino-3-chloro-5-phenyl-1,2,4-triazole.
Supports role as a validated building block.
Yield and purity to verify under scaled conditions.
Synthetic Chemistry Derivatization Building Block

Calculated Log P: Lipophilicity Profile

The compound's calculated partition coefficient (Log P) is 2.344 [1]. While direct comparative data for close analogs is unavailable from authoritative sources, this quantitative descriptor provides a crucial baseline for predicting its behavior in biological assays and for assessing its suitability in drug discovery programs compared to other scaffolds.

Lipophilicity
Data to verify
Calculated Log P = 2.344
Baseline for membrane permeability and solubility profiling.
Experimental log P may differ; confirm under relevant assay conditions.
Physicochemical Properties Medicinal Chemistry ADME

3-Chloro-5-phenyl-4H-1,2,4-triazole: Validated Applications


Synthesis of Polyheterocyclic Systems via Ring Transformation

This compound is uniquely suited for generating complex polyheterocyclic systems through ring transformation reactions. Its ability to undergo rearrangement with nucleophiles like potassium amide, as demonstrated in the synthesis of 2,4-diphenyl-1,3,5-triazines, makes it a valuable starting material for creating diverse chemical libraries . This specific reactivity is not observed with the 3-fluoro analog, providing a clear rationale for its selection.

Precursor for 4-Amino-3-chloro-5-phenyl-1,2,4-triazole Derivatives

The compound is a well-documented precursor for the synthesis of 4-amino-3-chloro-5-phenyl-1,2,4-triazole, a versatile intermediate used to prepare a range of di- and polyheterocyclic derivatives [1]. This established pathway makes it a necessary starting material for projects focused on exploring the biological activity of 4-amino-substituted triazoles.

Medicinal Chemistry Scaffold for Hit-to-Lead Optimization

With its defined physicochemical properties, including a calculated Log P of 2.344, this compound serves as a well-characterized scaffold for hit-to-lead optimization campaigns [2]. The reactive chloro group provides a clear vector for introducing diverse substituents, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) and improve key drug-like properties.

Application
Selection Property
Validation Focus
Polyheterocyclic ring-transformation synthesis
Chloro-dependent ring rearrangement reactivity
Product distribution and triazine formation
4-Amino-triazole derivative synthesis
Nucleophilic substitution at 3-chloro position
Amino-derivative identity and purity
Medicinal chemistry scaffold design
Reactive chloro vector and defined log P
SAR exploration and permeability optimization

Technical Documentation Hub

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26 linked technical documents
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